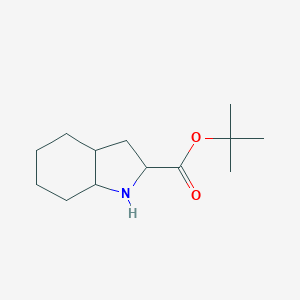
Tert-butyl octahydro-1H-indole-2-carboxylate
Overview
Description
Tert-butyl octahydro-1H-indole-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C13H23NO2 and its molecular weight is 225.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl octahydro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an octahydroindole core with a tert-butyl ester at the carboxylic acid position. This structural configuration contributes to its pharmacological profile.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects, particularly through modulation of cytokine production. In studies involving murine bone marrow-derived dendritic cells (mBMDCs), the compound demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 while promoting type I interferon pathways .
Table 1: Cytokine Production in mBMDCs Treated with this compound
| Treatment Concentration (μM) | IL-6 Release (ng/mL) | IP-10 Release (ng/mL) |
|---|---|---|
| Control | 6.4 ± 1.0 | 10.5 ± 0.8 |
| 5 | 3.2 ± 0.5 | 12.0 ± 1.0 |
| 10 | 2.0 ± 0.3 | 15.5 ± 1.5 |
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses activity against various bacterial strains, suggesting potential as an antimicrobial agent . The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
3. Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and apoptosis in neuronal cells, indicating a protective role against neurotoxicity .
Table 2: Neuroprotective Effects on Neuronal Cells
| Treatment Concentration (μM) | Cell Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| Control | 100 | 20 |
| 5 | 85 | 15 |
| 10 | 75 | 10 |
Case Study 1: In Vivo Efficacy in Inflammatory Models
In a controlled animal study, this compound was administered to mice with induced inflammation. Results showed a marked reduction in paw swelling and inflammatory markers compared to control groups, supporting its therapeutic potential in inflammatory diseases .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria using various concentrations of the compound. The results indicated that at higher concentrations, the compound effectively inhibited bacterial growth, establishing a dose-dependent relationship .
The biological activity of this compound is believed to be mediated through several mechanisms:
- TLR4 Modulation : The compound interacts with Toll-like receptor 4 (TLR4), influencing cytokine release and immune response pathways.
- Oxidative Stress Reduction : It enhances the antioxidant defense system within cells, reducing oxidative damage.
- Membrane Disruption : Its amphiphilic nature allows it to integrate into microbial membranes, compromising their integrity.
Properties
IUPAC Name |
tert-butyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-13(2,3)16-12(15)11-8-9-6-4-5-7-10(9)14-11/h9-11,14H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFZHGWTHXLDLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2CCCCC2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536191 | |
| Record name | tert-Butyl octahydro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108395-21-7 | |
| Record name | tert-Butyl octahydro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














